molecular formula C24H23N5OS2 B2871323 N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954589-94-7

N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2871323
CAS No.: 954589-94-7
M. Wt: 461.6
InChI Key: IYQXFFSEJQNZEH-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a novel synthetic compound of significant interest in chemical biology and agrochemical research. Its molecular structure incorporates multiple privileged pharmacophores, including a mesityl-acetamide group, a thio-linked pyridazine ring, and a methyl-thiazole unit substituted with a pyridinyl moiety. Similar heterocyclic frameworks containing pyridazine and thiazole cores are actively investigated for their fungicidal properties in crop protection (Google Patents, 2021) . Furthermore, structurally related acetamide derivatives bearing imidazo[2,1-b]thiazole scaffolds have demonstrated potent in vitro cytotoxic activity against human cancer cell lines, such as HepG2 and MDA-MB-231, and are explored as potential inhibitors of kinase targets like VEGFR2 (Molecules, 2012) . This suggests that this compound may serve as a valuable chemical probe for studying similar biological pathways. Additional research into analogous piperazinyl pyridinyl carbonyl compounds highlights the relevance of such complex molecules in developing new pesticidal and insecticidal agents (Google Patents, 2024) . The presence of a thioether linkage adjacent to the pyridazine ring may influence the compound's electronic properties and its interaction with biological targets. This product is intended for research purposes to further elucidate its specific mechanism of action, physicochemical properties, and potential applications in life science and material science. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS2/c1-14-10-15(2)22(16(3)11-14)27-20(30)13-31-21-8-7-19(28-29-21)23-17(4)26-24(32-23)18-6-5-9-25-12-18/h5-12H,13H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQXFFSEJQNZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and pyridazine intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs documented in pesticidal and pharmacological research. Key comparisons are outlined below:

Structural Analogues and Substitution Patterns

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyridazine-thioacetamide Mesityl, 4-methyl-2-(pyridin-3-yl)thiazole Not reported Unknown
VU0453660 (2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) Naphthalene-oxyacetamide 1-Bromonaphthalenyloxy, thiazol-5-yl 363.1 Cardiac tissue protection
VU0453661 (2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide) Naphthalene-oxyacetamide Naphthalenyloxy, pyridin-3-yl 279.2 Cardiac tissue protection
P1 (N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide) Thiazole-propanamide 4-Methyl-2-(pyridin-3-yl)thiazole, propynyl, methylthio Not reported Pesticidal activity

Key Structural and Functional Differences

Core Heterocycles :

  • The target compound’s pyridazine-thioacetamide scaffold differs from the naphthalene-oxyacetamide cores in VU0453660/1 and the thiazole-propanamide in P1 . Pyridazine’s electron-deficient nature may enhance binding to polar targets, whereas naphthalene systems could improve lipophilicity.

The thioether linkage in the target compound may confer metabolic stability relative to the ester or amide bonds in analogs.

Biological Activity :

  • VU0453660/1 are associated with cardiac tissue protection, likely due to interactions with ion channels or receptors , whereas P1 and related analogs exhibit pesticidal activity, possibly targeting insect nervous systems . The target compound’s biological role remains uncharacterized but could diverge significantly due to its unique structure.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step heterocyclic coupling (e.g., Suzuki-Miyaura for pyridinyl-thiazole formation) and thioacetamide conjugation, similar to methods in .
  • Structure-Activity Relationships (SAR) :
    • The 4-methyl-2-(pyridin-3-yl)thiazole moiety, shared with P1 , is critical for bioactivity in pesticidal compounds, suggesting the target may also interact with biological targets through this group.
    • The mesityl group could reduce solubility but improve binding to hydrophobic pockets in proteins or membranes.

Biological Activity

N-mesityl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N4S2\text{C}_{16}\text{H}_{18}\text{N}_4\text{S}_2

Where:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen
  • S : Sulfur

Molecular Weight : 342.47 g/mol
LogP : 3.934 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of thiazole and pyridazine moieties.
  • Coupling reactions to attach the mesityl and acetamide groups.

The detailed synthesis protocols can be referenced in specific organic chemistry literature focusing on heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring thiazole and pyridazine structures. For instance, derivatives similar to N-mesityl have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms proposed include:

  • Induction of apoptosis via caspase activation.
  • Inhibition of DNA synthesis, as evidenced by MTT assays and acridine orange staining methods .
Cell Line IC50 (µM) Mechanism of Action
A54915.2Apoptosis induction
C612.8DNA synthesis inhibition

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. This activity is attributed to the integrity disruption of bacterial membranes, confirmed through fluorescence spectroscopy .

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
E. coli32 µg/mLMembrane disruption
S. aureus16 µg/mLCell lysis

Case Studies

  • Study on Anticancer Properties : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The study found that compounds with similar structures to N-mesityl showed significant inhibition of tumor growth in vitro, leading researchers to explore their potential as chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial effects of thiazole derivatives against a range of bacterial strains. The results indicated that modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting that N-mesityl could serve as a lead compound for further development in antimicrobial therapies .

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